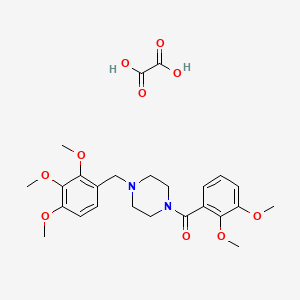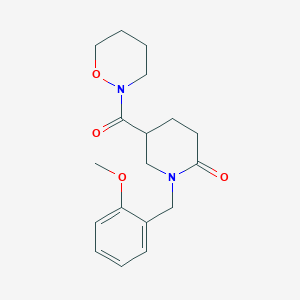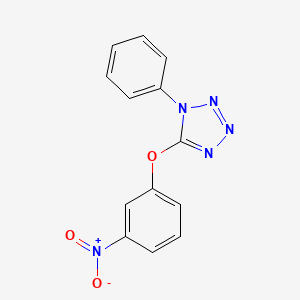
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods. In
作用机制
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of cancer cells and inducing apoptosis. It has also been suggested that this compound may act by modulating the levels of neurotransmitters in the brain, thereby exerting its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate the levels of neurotransmitters in the brain, thereby exerting its antidepressant and anxiolytic effects. It has also been shown to reduce neuropathic pain in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and apoptosis. Additionally, this compound has been shown to exhibit antidepressant and anxiolytic effects, making it a valuable compound for studying the mechanisms of these conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animal models or to study its effects in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to study its effects in detail.
未来方向
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to study the compound's potential use in the treatment of various types of cancer. Another direction is to study the compound's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the compound's mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
合成方法
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate involves the reaction between 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxyphenyl)piperazine and oxalic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various methods.
科学研究应用
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied extensively in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of neuropathic pain.
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6.C2H2O4/c1-27-18-8-6-7-17(21(18)30-4)23(26)25-13-11-24(12-14-25)15-16-9-10-19(28-2)22(31-5)20(16)29-3;3-1(4)2(5)6/h6-10H,11-15H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUDVWLKXKYEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)

![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5016922.png)